molecular formula C15H32N2 B5159666 N-cyclooctyl-N',N'-diethyl-N-methyl-1,2-ethanediamine

N-cyclooctyl-N',N'-diethyl-N-methyl-1,2-ethanediamine

Cat. No. B5159666
M. Wt: 240.43 g/mol
InChI Key: NFJGXGZJTBCVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclooctyl-N',N'-diethyl-N-methyl-1,2-ethanediamine, commonly known as CODAMEA, is a chemical compound that belongs to the class of tertiary amines. The compound is used in various scientific research applications, including the study of the central nervous system and the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of CODAMEA is not fully understood. However, studies have shown that the compound binds to the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain, depression, and neurodegenerative diseases. The binding of CODAMEA to the sigma-1 receptor may result in the modulation of calcium ion channels and the inhibition of oxidative stress, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Studies have shown that CODAMEA has neuroprotective properties and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has also been shown to have analgesic properties and may have potential as a treatment for pain. Additionally, CODAMEA has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using CODAMEA in lab experiments include its high affinity for the sigma-1 receptor, its neuroprotective properties, and its potential as a therapeutic agent for neurological disorders. However, the limitations of using CODAMEA in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

For the study of CODAMEA include further research to fully understand its mechanism of action and potential therapeutic applications. Additionally, studies could be conducted to investigate the compound's potential as a treatment for other neurological disorders, such as multiple sclerosis and Huntington's disease. Furthermore, research could be conducted to investigate the potential of CODAMEA in combination with other therapeutic agents for enhanced neuroprotective effects.

Synthesis Methods

CODAMEA is synthesized by reacting cyclooctanone with diethylamine and methylamine in the presence of sodium hydride. The reaction results in the formation of CODAMEA as a white crystalline solid with a melting point of 98-100°C.

Scientific Research Applications

CODAMEA is primarily used in scientific research for its potential as a therapeutic agent for neurological disorders. Studies have shown that the compound has a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including pain, depression, and neurodegenerative diseases. CODAMEA has been shown to have neuroprotective properties and may have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-cyclooctyl-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2/c1-4-17(5-2)14-13-16(3)15-11-9-7-6-8-10-12-15/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJGXGZJTBCVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)C1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-N',N'-diethyl-N-methylethane-1,2-diamine

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